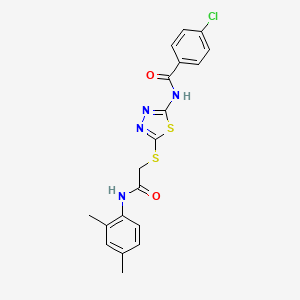

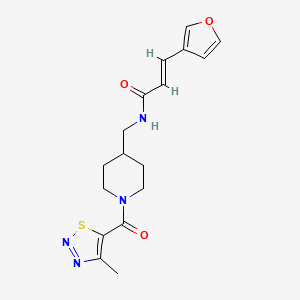

![molecular formula C12H14ClN5O4 B2948654 2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazino]-1-ethanol CAS No. 842966-44-3](/img/structure/B2948654.png)

2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazino]-1-ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazino]-1-ethanol” is a chemical compound . It is related to 4-Chloro-7-nitrobenzofurazan (NBD-Cl), which is a highly sensitive chromogenic and fluorogenic reagent .

Synthesis Analysis

The synthesis of related compounds often involves reactions with 4-Chloro-7-nitrobenzofurazan (NBD-Cl). For example, NBD-Cl is reported to react spontaneously with trans-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky’s diene), to afford regioselectively the silyl enol ether, via normal electron-demand Diels-Alder (NEDDA) reaction .Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For instance, the nucleophilic substitution reaction between 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and –NH2 groups on amino-functionalized carbon dots (CDs) produces a novel carbon dot-based hybrid .Mecanismo De Acción

Target of Action

The primary target of 2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazino]-1-ethanol is amino acids and low molecular weight amines . The compound is a highly sensitive color and fluorescent reagent used in chromatographic analysis .

Mode of Action

The compound, also known as NBD-Cl, is a non-fluorescent agent that becomes highly fluorescent upon reaction with thiol or amino groups . This property allows it to interact with its targets (amino acids and amines) and undergo a change that results in high fluorescence .

Biochemical Pathways

Given its use in the preparation of fluorescent phospholipid derivatives, hydroxynaphthofurans, and 4-chloro-7-nitrobenzofurazan-didecanoyl phosphatidylethanolamine , it can be inferred that it may play a role in lipid metabolism and signaling pathways.

Pharmacokinetics

It is soluble in methanol, dimethyl sulfoxide, dimethylformamide, and chloroform , suggesting that it may have good bioavailability.

Result of Action

The result of the compound’s action is the formation of highly fluorescent derivatives for detection of all protein amino acids . In addition, it provides a simple and sensitive method for determination of N-terminal amino acids . The differences in intensity and color of fluorescence can be used to advantage to identify prolyl peptides .

Action Environment

It is stored under an inert atmosphere at room temperature , suggesting that it may be sensitive to oxidation and temperature changes.

Propiedades

IUPAC Name |

2-[4-(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN5O4/c13-8-7-9(17-3-1-16(2-4-17)5-6-19)12(18(20)21)11-10(8)14-22-15-11/h7,19H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHCTVMQDMRENFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2948572.png)

![N-(4-methylbenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2948580.png)

![Methyl 5-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2948588.png)

![2,4-dichloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2948589.png)

![1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2948590.png)

![[3-(adamantan-1-yl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2948592.png)